molecular formula C5H9Cl2N3 B147040 2-Hydrazinopyridine dihydrochloride CAS No. 62437-99-4

2-Hydrazinopyridine dihydrochloride

Cat. No. B147040
CAS RN: 62437-99-4
M. Wt: 182.05 g/mol
InChI Key: SUVYLXNNAGHJDN-UHFFFAOYSA-N
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Description

2-Hydrazinopyridine dihydrochloride is a chemical compound that is used in various chemical reactions and as an intermediate in the synthesis of other compounds. It is known for its ability to act as a bidentate ligand and as a reagent in organic synthesis.

Synthesis Analysis

The synthesis of hydrazinopyridine derivatives can be accomplished through different methods. For instance, a metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate has been reported, which is notable for its functional group tolerance and efficiency in expanding molecular diversity . Another method involves the use of 2-(1-methylhydrazinyl)pyridine as a directing group in cobalt-catalyzed C(sp2)-H alkenylation/annulation cascades to form complex structures like isoquinoline backbones . Additionally, a novel protocol for the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile has been developed, showcasing the structural versatility of hydrazinopyridine derivatives .

Molecular Structure Analysis

The molecular structure of 2-hydrazinopyridine derivatives can be quite complex and varies depending on the specific substituents and reactions involved. X-ray crystallography has been used to determine the structure of these compounds, revealing key features such as hydrogen bonding interactions and the stabilization of certain tautomeric forms . The structure of 2-hydrazinopyridine is also influenced by its interactions with other molecules, such as the Schiff base in amine oxidase catalysis .

Chemical Reactions Analysis

2-Hydrazinopyridine dihydrochloride is involved in various chemical reactions. It acts as an irreversible inhibitor of copper amine oxidases, reacting with the TPQ cofactor and forming a hydrazone adduct . The compound also participates in the synthesis of [1,2,4]triazolo[4,3-a]pyridines through a palladium-catalyzed addition of hydrazides to 2-chloropyridine . Furthermore, it can be used to prepare sterically crowded 2,6-bis-pyrazolylpyridines, demonstrating its utility in creating complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazinopyridine derivatives are influenced by their molecular structure. These compounds exhibit various spectroscopic characteristics, such as UV-vis absorption and fluorescence, which can be affected by factors like solvent, temperature, and pH . The thermal reactivity of hydrazinium salts derived from pyridinedicarboxylates has been studied, showing that they decompose without clear melting and lose hydrazine between 200 and 280°C . These properties are essential for understanding the behavior of 2-hydrazinopyridine dihydrochloride in different environments and reactions.

Scientific Research Applications

1. Inhibitor in Copper Amine Oxidase Catalysis

2-Hydrazinopyridine (2HP) acts as an irreversible inhibitor of copper amine oxidases (CAOs). It reacts with the TPQ cofactor in Escherichia coli amine oxidase, forming an intense chromophore. This interaction helps in understanding the mechanism of substrate oxidation by CAOs (Mure et al., 2005).

2. Synthesis of [1,2,4]triazolo[4,3-a]pyridines

2-Hydrazinopyridines can be used in a one-pot method for preparing [1,2,4]triazolo[4,3-a]pyridines. This process is optimal under mild conditions, showcasing the versatility of 2-hydrazinopyridine in chemical synthesis (Schmidt & Qian, 2013).

3. Creation of 5-oxo-3-pyrazolidinecarboxylate

The reaction of 2,3-dichloropyridine with hydrazine leads to the formation of 3-chloro-2-hydrazinopyridine. This compound plays a crucial role in synthesizing ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, demonstrating its utility in organic synthesis (Zhang Zhong-tao, 2011).

4. Reactions with Sugars to Form C-Nucleosides

2-Hydrazinopyridine reacts with various sugars to form hydrazones, which are precursors for C-Nucleosides of 1,2,4-Triazolo[4,3-a]pyridine. This process highlights its importance in nucleoside synthesis (El Ashry & Abdul-Ghani, 2004).

5. Development of Anti-Cancer Compounds

Recent research has involved synthesizing new derivatives of 3(2h)-one pyridazinone with potential anti-oxidant and anticancer activities, using 2-hydrazinopyridine as a starting material. This signifies its potential in medicinal chemistry (Mehvish & Kumar, 2022).

6. Synthesis of Radioactive Protein Conjugates

2-Hydrazinopyridine derivatives have been used to modify proteins for synthesizing 99mTc-protein conjugates, important in medical imaging and diagnosing focal sites of infection (Schwartz et al., 1991).

7. Fluorescent Chemosensor for Zn(II) Detection

Pyridoxal-2-hydrazinopyridine Schiff-base has been synthesized and used as a fluorescent chemosensor for Zn(II) in aqueous solution. Its ability to enhance fluorescence upon binding to Zn(II) highlights its application in bioimaging and detection of zinc in biological samples (Li, Li, & He, 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

pyridin-2-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-8-5-3-1-2-4-7-5;;/h1-4H,6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVYLXNNAGHJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211479
Record name 2-Pyridone hydrazone dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinopyridine dihydrochloride

CAS RN

62437-99-4
Record name 2-Pyridone hydrazone dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062437994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridone hydrazone dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyridone hydrazone dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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